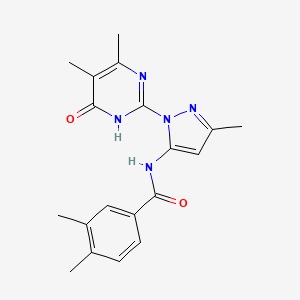![molecular formula C19H15N5O2S2 B2381158 N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251601-10-1](/img/structure/B2381158.png)
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is an intricate organic compound, notable for its complex structure and multifaceted applications in various scientific fields. Its unique structure comprises both heterocyclic and acetamide groups, endowing it with a diverse range of chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of the Isothiazolo[4,5-d]pyrimidine Core: : Starting with a suitable pyrimidine precursor, it undergoes cyclization with thioamide under specific conditions to form the isothiazole ring.
Attachment of the Pyridinyl Group:
Incorporation of the Methylthio Group: : The methylthio group is introduced via a thiol-ene reaction, using appropriate thiol reagents.
Final Acetamide Formation: : The compound is then finalized by forming the acetamide linkage, typically through an acylation reaction with acetic anhydride.
Industrial Production Methods
For large-scale production, the synthesis might be streamlined by optimizing the reaction conditions, using high-yield catalysts, and implementing continuous flow processes to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen sites, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target the oxo group, converting it to a hydroxyl group under mild conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitutions, and strong nucleophiles like sodium methoxide for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions but often include functionalized derivatives that retain the core structure.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms involving heterocyclic systems.
Biology
Medicine
In the medical field, derivatives of this compound are investigated for their pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use in the development of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
This compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its unique structure allows it to bind selectively to these targets, modulating their activity and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
N-(3-(methylthio)phenyl)-2-(3-(pyridin-4-yl)isoxazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-3-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Unique Aspects
Compared to similar compounds, N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its specific substitution pattern and the presence of the isothiazolo[4,5-d]pyrimidine core, which confer distinct chemical and biological properties.
This compound's unique combination of functional groups and structural elements positions it as a versatile molecule for a wide range of scientific and industrial applications.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c1-27-14-4-2-3-13(9-14)22-15(25)10-24-11-21-17-16(12-5-7-20-8-6-12)23-28-18(17)19(24)26/h2-9,11H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLEAQVZUYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)


![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)


![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)
